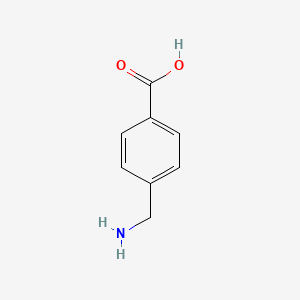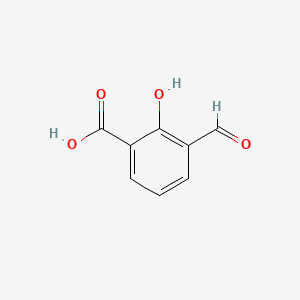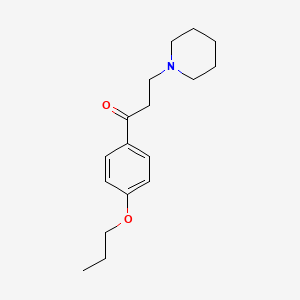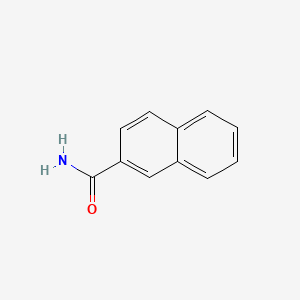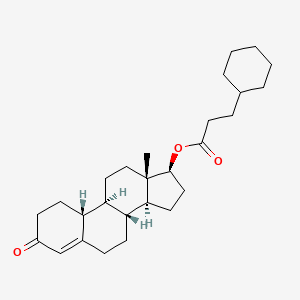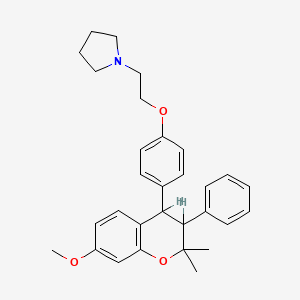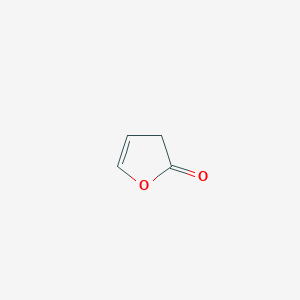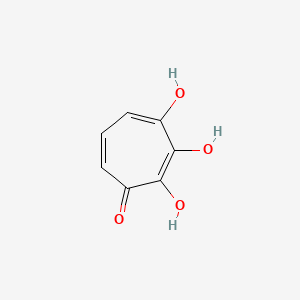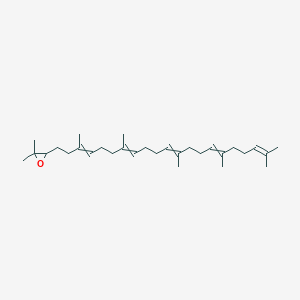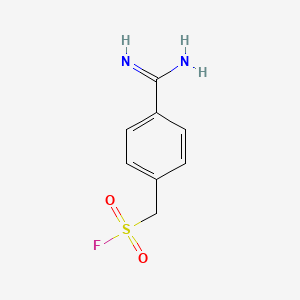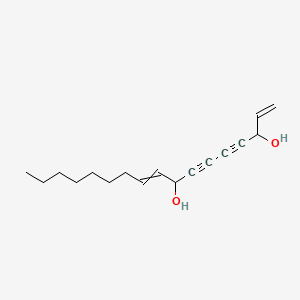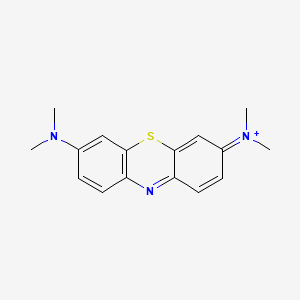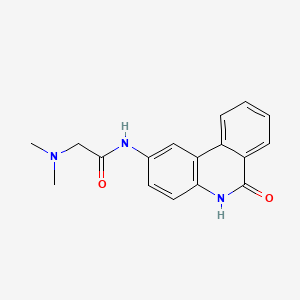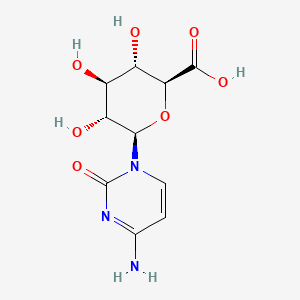
Pentopyranic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytosylglucuronic acid is an N-glycosyl compound that is cytosine in which the proton at position 1 is replaced by a beta-D-glucuronosyl residue. It has a role as a bacterial metabolite. It is a N-glycosyl compound, a nucleobase-containing molecular entity, a carbohydrate acid derivative and a monosaccharide derivative. It derives from a cytosine and a beta-D-glucuronic acid. It is a conjugate acid of a cytosylglucuronate.
Wissenschaftliche Forschungsanwendungen
Protein Synthesis Stimulation in Cell Culture : Pentanoic acid enhances protein biosynthesis in Chinese Hamster Ovary (CHO) cells, demonstrating a higher effect compared to other carboxylic acids. It shows less growth suppression and does not accelerate apoptosis in these cells, indicating its potential as a stimulant for protein biosynthesis in animal cell culture (Liu, Chu, & Hwang, 2001).
Synthesis of Chemical Compounds : Pentopyranic acid is utilized in the synthesis of various compounds, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful molecule in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Microbial Fermentation : Enterobacter asburiae strain JDR-1, capable of fermenting methylglucuronoxylose and xylose, offers insights into the complete bioconversion of acid hydrolysates of hemicellulose to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).
Cancer Immunotherapy : In the context of cancer immunotherapy, short-chain fatty acids like pentanoate modulate CD8+ T cell responses, enhancing anti-tumor activity. This finding is significant for the development of cellular cancer immunotherapies (Luu et al., 2021).
Pharmaceutical Chemistry : Pentopyranic acid derivatives are used in the synthesis of tetrahydrobenzo[b]pyrans, which are important in pharmaceutical chemistry (Nemouchi et al., 2012).
Metabolic Effects in Mice : Butyrate, a derivative of pentanoic acid, improves insulin sensitivity and increases energy expenditure in mice, indicating potential implications in managing diet-induced insulin resistance (Gao et al., 2009).
Eigenschaften
CAS-Nummer |
59862-05-4 |
|---|---|
Produktname |
Pentopyranic acid |
Molekularformel |
C10H13N3O7 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |
InChI-Schlüssel |
CHKIQPXDGYGCHW-YOWKYNACSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)
